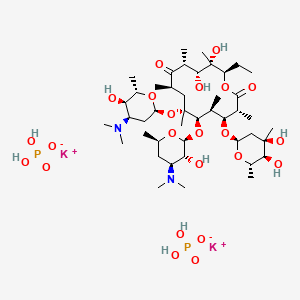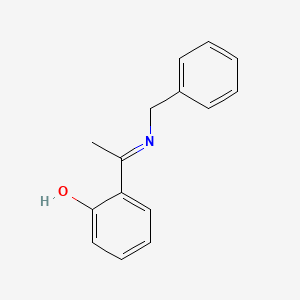
Alletorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Alletorphine involves several steps, starting from oripavine derivatives. The synthetic route typically includes the following steps:
Alkylation: Introduction of an allyl group to the nitrogen atom of the oripavine derivative.
Hydroxylation: Addition of a hydroxyl group to the molecule.
Methoxylation: Introduction of a methoxy group to the structure.
Analyse Des Réactions Chimiques
Alletorphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Alletorphine has been the subject of various scientific research studies due to its potent analgesic properties. Some of its applications include:
Chemistry: this compound is used in studies exploring the synthesis and modification of opioid compounds.
Biology: Research on this compound helps in understanding the biological mechanisms of opioid receptors and their interactions.
Mécanisme D'action
Alletorphine exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in pain modulation and relief. By binding to these receptors, this compound can produce analgesic effects while potentially reducing the risk of respiratory depression .
Comparaison Avec Des Composés Similaires
Alletorphine is structurally related to other opioid compounds such as etorphine and nalorphine. Compared to etorphine, this compound has a similar analgesic potency but with a reduced risk of respiratory depression . Nalorphine, on the other hand, is known for its mixed agonist-antagonist properties, which differ from the primarily agonistic action of this compound .
Similar compounds include:
Etorphine: A potent opioid analgesic with high respiratory depressant effects.
Nalorphine: An opioid with mixed agonist-antagonist properties.
Morphine: A well-known opioid analgesic with significant respiratory depressant effects.
This compound’s uniqueness lies in its potent analgesic properties combined with a potentially lower risk of respiratory depression, making it a compound of interest for further research and development .
Propriétés
Formule moléculaire |
C27H35NO4 |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
(1R,2S,6R,14R,15R,19R)-19-(2-hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1 |
Clé InChI |
OSQIRUUENNTOQL-OLNHVAIVSA-N |
SMILES isomérique |
CCCC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
SMILES canonique |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)


![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)










